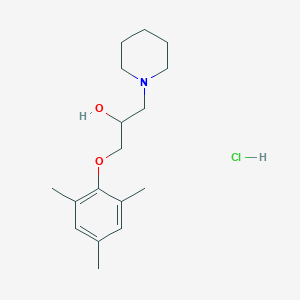

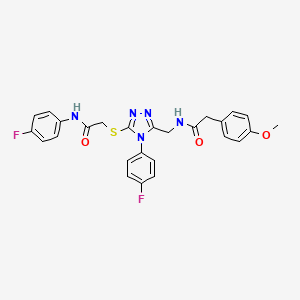

1-(Mesityloxy)-3-piperidin-1-ylpropan-2-ol hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This would typically involve a brief overview of the compound, including its molecular formula, molecular weight, and structural formula .

Molecular Structure Analysis

This would involve the use of techniques such as X-ray crystallography or NMR spectroscopy to determine the 3D structure of the molecule .Physical And Chemical Properties Analysis

This would involve studying properties such as solubility, melting point, boiling point, and reactivity .Wissenschaftliche Forschungsanwendungen

Dual Activity in Antidepressants

A significant application of 1-aryloxy-3-piperidinylpropan-2-ols, a category which includes 1-(Mesityloxy)-3-piperidin-1-ylpropan-2-ol hydrochloride, is in the development of antidepressants beyond selective serotonin reuptake inhibitors (SSRIs). Research has led to the discovery of compounds within this category that possess potent dual activities: they act as 5-HT1A receptor antagonists and also exhibit serotonin reuptake inhibition. These compounds, including derivatives like 1-(1H-Indol-4-yloxy)-3-(4-benzo[b]thiophen-2-ylpiperidinyl)propan-2-ols, have shown selective high affinity at the 5-HT1A receptor alongside serotonin reuptake inhibition at nanomolar concentrations, demonstrating a dual mechanism of action that could potentially offer a more effective treatment for depression (Takeuchi et al., 2003).

Analgesic Properties

The synthesis and biological evaluation of some 3-aryloxy-1-Δ3-piperideinopropan-2-ol derivatives, which include the class of compounds similar to 1-(Mesityloxy)-3-piperidin-1-ylpropan-2-ol hydrochloride, have led to the selection of specific derivatives like 1-Δ3-piperideino-3-o-toloxypropan-2-ol hydrochloride (Tolpronine) for further evaluation as analgesic agents. This research direction underscores the potential of these compounds in pain management and analgesic applications, highlighting the versatility and therapeutic potential of 1-(Mesityloxy)-3-piperidin-1-ylpropan-2-ol hydrochloride and related compounds (Beasley, Petrow, & Stephenson, 1958).

Modulation of AMPA Receptor Gated Currents

1-(Mesityloxy)-3-piperidin-1-ylpropan-2-ol hydrochloride belongs to a broader category of compounds that have been studied for their central activity, particularly in modulating AMPA receptor gated currents. For example, 1-(1,3-benzodioxol-5-ylcarbonyl)-piperidine (1-BCP) has shown to enhance monosynaptic responses in the hippocampus and improve spatial and olfactory memory in rats. By increasing the decay time of AMPA receptor-mediated inward currents in a concentration-dependent and reversible fashion, compounds like 1-BCP highlight the potential neurological and cognitive benefits of related compounds including 1-(Mesityloxy)-3-piperidin-1-ylpropan-2-ol hydrochloride (Arai et al., 1994).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-piperidin-1-yl-3-(2,4,6-trimethylphenoxy)propan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO2.ClH/c1-13-9-14(2)17(15(3)10-13)20-12-16(19)11-18-7-5-4-6-8-18;/h9-10,16,19H,4-8,11-12H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFKQTMMWAJOADU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)OCC(CN2CCCCC2)O)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Mesityloxy)-3-piperidin-1-ylpropan-2-ol hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-fluorophenyl)-4-(1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2992338.png)

![3-(2-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2992344.png)

![N-Benzylbicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B2992345.png)

![2-[2-(Methoxycarbonyl)phenyl]acetic acid](/img/structure/B2992349.png)

![N-(4-methoxyphenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2992350.png)

![3-amino-N-(4-fluorophenyl)-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2992357.png)

![4-(6-Amino-5-cyano-3-(3,4-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl morpholine-4-carboxylate](/img/structure/B2992359.png)